Cas no 953857-84-6 (1-(4-methyl-1H-benzimidazol-2-yl)ethanol)
1-(4-methyl-1H-benzimidazol-2-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanol
- 1-(4-Methyl-1H-benzimidazol-2-yl)ethanol
- AKOS016040974
- DTXSID60588657
- CHEMBL4592816
- AKOS000275051
- 953857-84-6
- CS-0314395
- LS-02173
- 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol
- 1-(4-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 1-(4-Chlorophenoxy)-3,3-dimethyl-1-imidazole-1-yl)-2-butone(climbazole)
- MFCD09880340
- BB 0240944
- 1-(4-Methyl-1H-benzoimidazol-2-yl)-ethanol
- 1-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol
- ALBB-005895
- STK503601
- 1-(4-methyl-1H-1,3-benzodiazol-2-yl)ethanol
- 1-(4-methyl-1H-benzimidazol-2-yl)ethanol
-
- MDL: MFCD09880340
- Inchi: 1S/C10H12N2O/c1-6-4-3-5-8-9(6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12)
- InChI Key: GTSGFORZWHBFHR-UHFFFAOYSA-N
- SMILES: OC(C)C1=NC2C(C)=CC=CC=2N1
Computed Properties
- Exact Mass: 176.094963011g/mol
- Monoisotopic Mass: 176.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- Density: 1.237
- Boiling Point: 399.1°C at 760 mmHg
- Flash Point: 195.1°C
- Refractive Index: 1.659
- PSA: 48.91000
- LogP: 1.92460
1-(4-methyl-1H-benzimidazol-2-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M643350-100mg |
1-(4-methyl-1H-benzimidazol-2-yl)ethanol |
953857-84-6 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M643350-500mg |
1-(4-methyl-1H-benzimidazol-2-yl)ethanol |
953857-84-6 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M643350-1g |
1-(4-methyl-1H-benzimidazol-2-yl)ethanol |
953857-84-6 | 1g |
$ 115.00 | 2022-06-03 | ||
| Chemenu | CM275461-5g |
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanol |
953857-84-6 | 95% | 5g |
$317 | 2021-06-17 | |
| eNovation Chemicals LLC | Y1245392-5g |
1-(4-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANOL |
953857-84-6 | 95% | 5g |
$175 | 2024-06-07 | |
| abcr | AB264766-1 g |
1-(4-Methyl-1H-benzimidazol-2-yl)ethanol |
953857-84-6 | 1g |
€88.60 | 2023-04-26 | ||
| abcr | AB264766-5 g |
1-(4-Methyl-1H-benzimidazol-2-yl)ethanol |
953857-84-6 | 5g |
€207.20 | 2023-04-26 | ||
| abcr | AB264766-10 g |
1-(4-Methyl-1H-benzimidazol-2-yl)ethanol |
953857-84-6 | 10g |
€307.00 | 2023-04-26 | ||
| Chemenu | CM275461-1g |
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanol |
953857-84-6 | 95% | 1g |
$146 | 2024-07-18 | |
| Chemenu | CM275461-5g |
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanol |
953857-84-6 | 95% | 5g |
$373 | 2024-07-18 |
1-(4-methyl-1H-benzimidazol-2-yl)ethanol Suppliers
1-(4-methyl-1H-benzimidazol-2-yl)ethanol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(4-methyl-1H-benzimidazol-2-yl)ethanol
Comprehensive Overview of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol (CAS No. 953857-84-6): Properties, Applications, and Research Insights
1-(4-methyl-1H-benzimidazol-2-yl)ethanol (CAS No. 953857-84-6) is a specialized organic compound gaining attention in pharmaceutical and material science research. This benzimidazole derivative features a unique molecular structure combining a methyl-substituted benzimidazole core with an ethanol functional group, making it valuable for drug discovery and advanced material synthesis. Recent studies highlight its potential as a building block for kinase inhibitors and fluorescence probes, aligning with growing interest in targeted therapies and diagnostic imaging agents.
The compound's structural versatility allows modifications at both the benzimidazole ring and hydroxyethyl side chain, enabling researchers to fine-tune properties like solubility and bioactivity. In 2023-2024, publications have explored its role in developing anti-inflammatory compounds, responding to the global demand for novel immune-modulating agents. Its electron-rich aromatic system also shows promise in organic electronics, particularly for OLED materials where thermal stability is crucial.
From a synthetic chemistry perspective, 953857-84-6 demonstrates interesting chemo-selectivity in reactions. The 2-position ethanol group can participate in esterification or ether formation while preserving the benzimidazole nitrogen reactivity. This dual functionality makes it valuable for combinatorial chemistry approaches, especially in fragment-based drug design – a hot topic in AI-assisted molecular discovery platforms. Recent patent analyses reveal its incorporation in proteolysis-targeting chimeras (PROTACs), addressing the pharmaceutical industry's focus on protein degradation technologies.
Analytical characterization of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol typically involves HPLC purity analysis (≥98%), mass spectrometry for molecular weight confirmation (MW: 190.23 g/mol), and NMR spectroscopy to verify the substitution pattern. The compound's crystalline form has been studied via X-ray diffraction, revealing intermolecular hydrogen bonding that influences its physicochemical properties. These characteristics are critical for researchers optimizing formulation stability – a frequent search query among pharmaceutical developers.
In material science applications, the compound's fluorescence quantum yield and Stokes shift have drawn attention for bioimaging probes development. Its extended π-conjugation system enables tunable emission wavelengths, relevant to researchers investigating theragnostic agents (a trending combination of therapy and diagnostics). Computational studies using density functional theory (DFT) models predict its potential as a charge transport material in organic semiconductors.
Safety profiles indicate 953857-84-6 requires standard laboratory precautions, with particular attention to its ethanol moiety's reactivity. Proper handling includes nitrogen atmosphere storage for long-term stability and avoidance of strong oxidizers. These protocols align with current green chemistry initiatives emphasizing sustainable synthesis practices – a major focus area in 2024 chemical research.
The commercial availability of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol has expanded significantly, with key suppliers offering gram-to-kilogram scale quantities under cGMP conditions for preclinical studies. Pricing trends reflect growing demand, particularly from contract research organizations (CROs) working on small molecule therapeutics. Market analysts note increased interest from biotech startups focusing on precision medicine applications.
Future research directions may explore its metal-chelating properties for catalytic applications or its potential as a ligand scaffold in coordination chemistry. The compound's hydrogen bond donor/acceptor capacity also suggests applications in supramolecular chemistry for designing functional nanomaterials. These developments align with search trends for multi-functional compounds in advanced material science.
For researchers considering 953857-84-6 in their work, recent literature recommends evaluating its tautomeric equilibrium (between 1H- and 3H-benzimidazole forms) which can influence biological activity. Advanced computational modeling techniques are being employed to predict its metabolic pathways – a crucial consideration for drug development teams optimizing ADME properties.
In conclusion, 1-(4-methyl-1H-benzimidazol-2-yl)ethanol represents a versatile chemical entity bridging pharmaceutical and material science applications. Its growing importance reflects broader trends toward structure-activity relationship optimization and multi-target drug design, making it a compound to watch in coming years as research into heterocyclic building blocks continues to evolve.
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